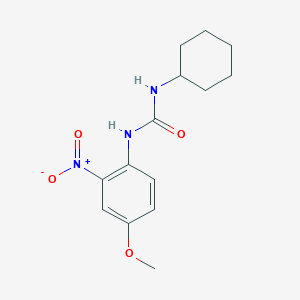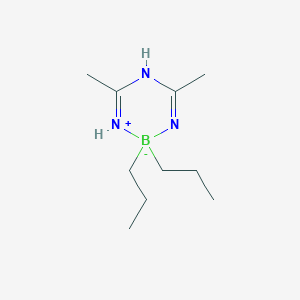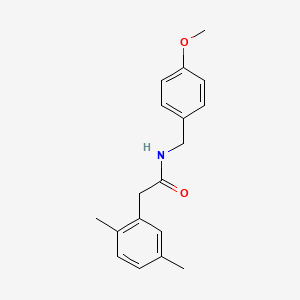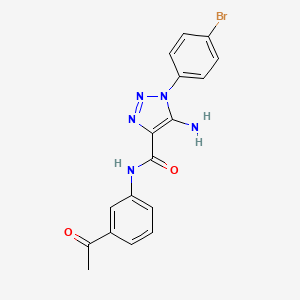
N-cyclohexyl-N'-(4-methoxy-2-nitrophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N'-(4-methoxy-2-nitrophenyl)urea, also known as CMNU, is a chemical compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide. CMNU has been used as a reagent for the synthesis of various organic compounds and as a catalyst for chemical reactions.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-N'-(4-methoxy-2-nitrophenyl)urea is not fully understood, but it is believed to act as a nucleophile in chemical reactions. N-cyclohexyl-N'-(4-methoxy-2-nitrophenyl)urea contains a nitro group that can be reduced to an amino group, which can then react with other compounds to form new products. N-cyclohexyl-N'-(4-methoxy-2-nitrophenyl)urea has also been shown to be capable of forming hydrogen bonds with other compounds, which can facilitate chemical reactions.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of N-cyclohexyl-N'-(4-methoxy-2-nitrophenyl)urea. However, it has been shown to exhibit cytotoxic activity against various cancer cell lines, suggesting that it may have potential as an anticancer agent. N-cyclohexyl-N'-(4-methoxy-2-nitrophenyl)urea has also been shown to inhibit the growth of bacteria and fungi, indicating that it may have antimicrobial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-N'-(4-methoxy-2-nitrophenyl)urea has several advantages for lab experiments. It is a stable and relatively inexpensive reagent that is readily available. It has been shown to be an effective reagent and catalyst in various chemical reactions, and its use has led to the discovery of new compounds with potential biological activity. However, N-cyclohexyl-N'-(4-methoxy-2-nitrophenyl)urea has limitations as well. It is highly toxic and should be handled with care. It is also sensitive to moisture and should be stored in a dry environment.
Direcciones Futuras
There are several future directions for the use of N-cyclohexyl-N'-(4-methoxy-2-nitrophenyl)urea in scientific research. One potential direction is the synthesis of new compounds with potential biological activity. N-cyclohexyl-N'-(4-methoxy-2-nitrophenyl)urea can be used as a reagent or catalyst in these reactions, and the resulting compounds can be tested for their biological activity. Another potential direction is the development of new synthetic methods using N-cyclohexyl-N'-(4-methoxy-2-nitrophenyl)urea. The use of N-cyclohexyl-N'-(4-methoxy-2-nitrophenyl)urea in new reactions can lead to the discovery of new compounds and new synthetic routes. Finally, the development of new applications for N-cyclohexyl-N'-(4-methoxy-2-nitrophenyl)urea, such as in the field of materials science, could lead to new discoveries and advancements in various fields.
Conclusion
In conclusion, N-cyclohexyl-N'-(4-methoxy-2-nitrophenyl)urea is a chemical compound that has been widely used in scientific research as a reagent and catalyst. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. N-cyclohexyl-N'-(4-methoxy-2-nitrophenyl)urea has shown potential as an anticancer agent and antimicrobial agent, and its use has led to the discovery of new compounds with potential biological activity. However, its toxicity and sensitivity to moisture should be taken into consideration when handling and storing it.
Métodos De Síntesis
The synthesis of N-cyclohexyl-N'-(4-methoxy-2-nitrophenyl)urea involves the reaction of cyclohexylisocyanate with 4-methoxy-2-nitroaniline in the presence of a catalyst such as triethylamine. The reaction yields N-cyclohexyl-N'-(4-methoxy-2-nitrophenyl)urea as a white crystalline solid with a high yield. The purity of N-cyclohexyl-N'-(4-methoxy-2-nitrophenyl)urea can be improved by recrystallization from organic solvents.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N'-(4-methoxy-2-nitrophenyl)urea has been used in scientific research as a reagent for the synthesis of various compounds such as urea derivatives, pyrazoles, and pyrimidines. It has also been used as a catalyst for chemical reactions such as the Michael addition reaction and the Knoevenagel condensation reaction. N-cyclohexyl-N'-(4-methoxy-2-nitrophenyl)urea has been shown to be an effective reagent and catalyst in these reactions, and its use has led to the discovery of new compounds with potential biological activity.
Propiedades
IUPAC Name |
1-cyclohexyl-3-(4-methoxy-2-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-21-11-7-8-12(13(9-11)17(19)20)16-14(18)15-10-5-3-2-4-6-10/h7-10H,2-6H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATJYTQFUNRCBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2CCCCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(4-methoxy-2-nitrophenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-4-({1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B5155241.png)
![N-[3-(1-piperidinylcarbonyl)phenyl]-2-furamide](/img/structure/B5155243.png)
![1-[2-(2-methoxyphenoxy)-3-pyridinyl]-N-[(3,5,6-trimethyl-2-pyrazinyl)methyl]methanamine](/img/structure/B5155248.png)
![2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5155253.png)
![N-[(3-bromophenyl)(phenyl)methyl]urea](/img/structure/B5155261.png)



![N-[5-(1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5155288.png)

![2-amino-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)isonicotinamide](/img/structure/B5155300.png)
![N,N'-bis[4-(aminocarbonyl)phenyl]hexanediamide](/img/structure/B5155305.png)
![5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B5155325.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5155346.png)